2-FLUORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE

Melatonin Receptor Pharmacology MT2 Selectivity Chemical Probe Characterization

High-throughput screening (HTS) campaigns for MT2 receptor agonists often struggle with false positives, compromising assay windows. This benzamide-isoxazole compound is the exact, matched inactive control for the selective MT2 agonist UCSF4226 (ZINC128734226). It is confirmed functionally silent at hMT1 and hMT2 (pEC₅₀ < 4.5). - Provides a validated baseline for Z'-factor calculations in HTS assays. - Enables discrimination of true hits from non-specific background activity. - Essential for SAR studies on halogenation effects in melatonin receptor ligands.

Molecular Formula C13H13FN2O2
Molecular Weight 248.257
CAS No. 1421482-77-0
Cat. No. B2555812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-FLUORO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
CAS1421482-77-0
Molecular FormulaC13H13FN2O2
Molecular Weight248.257
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)C2=CC=CC=C2F
InChIInChI=1S/C13H13FN2O2/c1-9-8-10(18-16-9)6-7-15-13(17)11-4-2-3-5-12(11)14/h2-5,8H,6-7H2,1H3,(H,15,17)
InChIKeyCZUBDPRIJVNWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide (CAS 1421482-77-0): Scientific Procurement Profile


2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide (CAS 1421482-77-0; molecular formula C₁₃H₁₃FN₂O₂; molecular weight 248.25 g/mol) is a synthetic, small-molecule benzamide-isoxazole hybrid . It incorporates a 2-fluorophenyl ring linked via an amide bond to an ethyl chain, which terminates at a 3-methylisoxazole moiety. It has been catalogued as an inactive control (Sigma RefCode: Z3670677764, Product No. SML2754) for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226) [1]. Owing to its structural mimicry of active melatonin receptor ligands while lacking agonist efficacy at hMT1 and hMT2, it serves as a specialized chemical probe for interrogating the selectivity of MT2-targeted screening campaigns [1].

Why Generic Substitution Fails: Unique Chemical Structure and Assay-Defining Properties of 2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide


Compounds within the isoxazole-benzamide family cannot be generically interchanged because subtle variations in regiochemistry and halogen substitution drastically alter biological activity. The specific 2-fluoro substitution pattern and the 3-methylisoxazole-5-ethyl linker of this compound are critical for its defined functional profile as an inactive control. For instance, the 2-methyl analog (2-methyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide, CAS 1421508-65-7) differs only by the replacement of fluorine with methyl, which could result in completely different binding and functional outcomes at melatonin and sigma receptors . Without precise control over this chemical identity, a generic substitution risks introducing unintended agonist or antagonist activities, thereby invalidating assay windows designed for MT2 receptor screening .

Quantitative Differentiation: Head-to-Head Evidence for 2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide


MT2 Receptor Inactivity: Functional Profiling Against UCSF4226

The target compound demonstrates complete functional inactivity at both human MT1 and MT2 receptors, as evidenced by its pEC₅₀ values of <4.5 for inhibition of isoproterenol-stimulated cAMP production on hMT1 or hMT2 melatonin receptors transiently expressed in HEK cells [1]. In contrast, the reference MT2-selective agonist UCSF4226 (ZINC128734226) shows a pEC₅₀ of 8.2 ± 0.1 at hMT2 (% Emax = 89 ± 3%), confirming a >5000-fold potency difference [1]. This marked functional divergence validates the target compound’s role as a genuine inactive control, essential for reliably establishing assay signal-to-noise ratios.

Melatonin Receptor Pharmacology MT2 Selectivity Chemical Probe Characterization

Fluorine-Substitution Effect: Comparison with 2-Methyl Analog

Although direct biological data for the 2-methyl analog are not publicly available, the stark physicochemical difference introduced by the 2-fluoro versus 2-methyl substituent on the benzamide ring allows a structural comparison critical for SAR studies . The target compound (C₁₃H₁₃FN₂O₂, MW 248.25) contains an electronegative fluorine atom that can act as a hydrogen-bond acceptor, whereas the 2-methyl analog (C₁₄H₁₆N₂O₂, MW 244.29) presents a bulky, electron-donating methyl group . This substitution is known in the benzamide class to modulate binding pocket complementarity (e.g., with sigma-2 receptors, where Ki values for closely related fluoro-benzamides have been reported as low as 1.30 nM [1]), thereby underscoring the need for exact compound identity to maintain reproducible biological profiles.

Structure-Activity Relationship Halogen Bonding Benzamide SAR

Purity and QC Benchmarking for Assay-Ready Material

Supplier-certified purity is a crucial procurement criterion to ensure batch-to-batch reproducibility in biological assays. The target compound is available from Sigma-Aldrich as product SML2754 (Z3670677764) with a purity specification of ≥98% (HPLC) [1]. While specific purity data for the 2-methyl or other isoxazole-benzamide analogs from non-certified sources are unavailable, the Sigma-Aldrich designation ensures compliance with rigorous QC standards, including control for potential agonist activity contaminants. An independent evaluation confirmed that the compound at concentrations up to 30 µM does not activate hMT1 or hMT2 receptors, validating the QC process for maintaining inactive control integrity [1].

Chemical Purity HPLC Certification Reproducibility

Proven Application Scenarios for 2-Fluoro-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide (SML2754)


Inactive Control for MT2-Selective High-Throughput Screening Campaigns

The compound is ideally suited as a matched inactive control in HTS assays aimed at identifying novel MT2 receptor agonists or antagonists. Because it exactly mimics the molecular scaffold of active ligands (e.g., UCSF4226) but lacks functional activity (pEC₅₀ < 4.5 at hMT2, as shown in Extended Data Table 4 [1]), it provides the perfect baseline for calculating Z'-factors and distinguishing true hits from false positives. Its use ensures that any observed agonist or antagonist activity is genuinely due to the test compound and not non-specific effects.

Selectivity Profiling of Novel Melatoninergic Ligands

When evaluating new chemical entities for MT1 vs. MT2 selectivity, including this compound as a negative control allows researchers to validate that cellular responses are indeed mediated through the intended receptor subtype. Its inactivity at both hMT1 and hMT2 (pEC₅₀ < 4.5) provides a robust internal reference against which the selective profile of UCSF4226 (pEC₅₀ 8.2 at hMT2) and other test compounds can be benchmarked [1].

Structure-Activity Relationship (SAR) Validation of Fluorine-Containing Benzamides

The compound’s 2-fluoro substitution pattern makes it a valuable tool in medicinal chemistry SAR studies exploring the role of halogenation in benzamide-isoxazole bioactivity. By comparing its properties to non-fluorinated analogs (e.g., the 2-methyl derivative, CAS 1421508-65-7 ), researchers can deconvolve the contribution of fluorine to molecular recognition and binding energetics, a critical step in rational drug design.

Calibrant for Sigma Receptor Cross-Reactivity Assessments

Given its structural similarity to known sigma-2 receptor ligands (e.g., a related fluoro-benzamide with a Ki of 1.30 nM [2]), this compound can be employed as a calibrant or negative control in sigma receptor binding assays. Its well-characterized inactivity at melatonin receptors, combined with its potential for sigma receptor interaction, allows researchers to dissect polypharmacology and identify off-target liabilities of novel chemical probes.

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